N-cyclododecyl-N'-cyclohexylbutanediamide
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Overview
Description
N-cyclododecyl-N’-cyclohexylbutanediamide is an organic compound characterized by its unique structure, which includes a cyclododecyl group and a cyclohexyl group attached to a butanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclododecyl-N’-cyclohexylbutanediamide typically involves the reaction of cyclododecylamine and cyclohexylamine with a butanediamide precursor. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like N,N’-carbonyldiimidazole (CDI) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N-cyclododecyl-N’-cyclohexylbutanediamide may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclododecyl-N’-cyclohexylbutanediamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-cyclododecyl-N’-cyclohexylbutanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological pathways and as a potential ligand for receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclododecyl-N’-cyclohexylbutanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexylbutanamide
- N-cyclododecyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
- N-cyclododecyl-3-(3,4-dimethoxyphenyl)acrylamide
Uniqueness
N-cyclododecyl-N’-cyclohexylbutanediamide is unique due to its specific combination of cyclododecyl and cyclohexyl groups attached to a butanediamide backbone. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C22H40N2O2 |
---|---|
Molecular Weight |
364.6 g/mol |
IUPAC Name |
N-cyclododecyl-N'-cyclohexylbutanediamide |
InChI |
InChI=1S/C22H40N2O2/c25-21(17-18-22(26)24-20-15-11-8-12-16-20)23-19-13-9-6-4-2-1-3-5-7-10-14-19/h19-20H,1-18H2,(H,23,25)(H,24,26) |
InChI Key |
PTXSMHMYFVXHCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(CCCCC1)NC(=O)CCC(=O)NC2CCCCC2 |
Origin of Product |
United States |
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